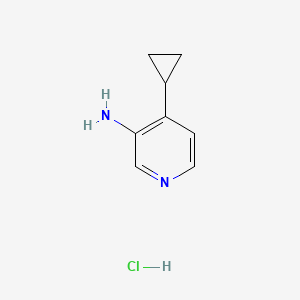

4-Cyclopropylpyridin-3-amine hydrochloride

Description

Properties

IUPAC Name |

4-cyclopropylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8-5-10-4-3-7(8)6-1-2-6;/h3-6H,1-2,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRQZSBRILVXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive In-Silico Analysis of 4-Cyclopropylpyridin-3-amine Hydrochloride: A Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-Cyclopropylpyridin-3-amine hydrochloride, a novel small molecule with potential pharmaceutical applications. In the absence of extensive experimental data, this document serves as a roadmap for researchers and drug development professionals to predict and understand the molecule's physicochemical properties, spectroscopic signatures, and potential biological interactions through state-of-the-art in-silico techniques. By leveraging Density Functional Theory (DFT), and molecular docking, we outline a systematic approach to characterize this compound and accelerate its journey from a promising lead to a viable drug candidate. This guide emphasizes the synergy between computational predictions and experimental validation, offering a robust strategy for modern drug discovery.

Introduction: The Rationale for Computational Scrutiny

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2][3][4][5][6] The introduction of a cyclopropyl group, a non-classical bioisostere, can significantly influence the metabolic stability, and target-binding affinity of a molecule.[7] 4-Cyclopropylpyridin-3-amine, particularly in its hydrochloride salt form to enhance solubility and stability, presents an intriguing candidate for drug development.[8][9][10][11]

Computational chemistry provides an indispensable toolkit for the early stages of drug discovery, offering profound insights into molecular behavior at a fraction of the cost and time of traditional benchtop experiments.[12][13] This guide details a multi-faceted computational workflow designed to thoroughly characterize this compound.

Computational Workflow: A Step-by-Step Methodological Approach

Our proposed in-silico investigation is structured as a multi-step process, beginning with the fundamental quantum mechanical characterization of the molecule and culminating in the exploration of its potential interactions with a biological target.

Caption: A comprehensive computational workflow for the in-silico characterization of this compound.

Quantum Mechanical Characterization using Density Functional Theory (DFT)

DFT has proven to be a powerful tool for studying the electronic structure and properties of organic molecules.[14][15][16] We propose the use of a widely-accepted functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) for all DFT calculations.

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Initial Structure Generation: The 3D structure of this compound will be built using a molecular editor. The protonation site on the pyridine nitrogen is anticipated, but calculations with protonation on the amino group should also be considered for completeness.

-

Geometry Optimization: The initial structure will be optimized to its lowest energy conformation. This step is crucial as all subsequent calculations depend on an accurate molecular geometry.

-

Vibrational Frequency Calculation: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These predicted spectra can be directly compared with experimental data for validation.

Protocol 2: Spectroscopic and Electronic Property Prediction

-

NMR Spectroscopy: Using the optimized geometry, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated. These theoretical values are invaluable for interpreting experimental NMR data.

-

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations will be employed to simulate the electronic absorption spectrum, providing insights into the molecule's electronic transitions.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[12]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[12]

| Predicted Property | Computational Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Foundation for all other calculations. |

| Vibrational Frequencies | DFT Frequency Calculation | Prediction of IR/Raman spectra for experimental validation. |

| NMR Chemical Shifts | GIAO-DFT | Aids in the interpretation of experimental NMR data. |

| Electronic Transitions | TD-DFT | Prediction of UV-Vis absorption spectrum. |

| HOMO-LUMO Gap | DFT | Indicator of chemical reactivity and kinetic stability. |

| MEP Surface | DFT | Visualization of charge distribution and reactive sites. |

Molecular Docking Studies: Exploring Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3][4][6] This is instrumental in identifying potential biological targets and understanding binding mechanisms.

Hypothetical Target: Kinesin Eg5

Given that pyridine derivatives have shown activity against kinesin Eg5, a validated cancer target, we propose this as a hypothetical target for our docking studies.[3]

Caption: A streamlined workflow for molecular docking studies of this compound with a hypothetical protein target.

Protocol 3: Molecular Docking Simulation

-

Protein Preparation: The crystal structure of human kinesin Eg5 will be obtained from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.

-

Ligand Preparation: The DFT-optimized structure of 4-Cyclopropylpyridin-3-amine will be used. Appropriate charges will be assigned.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) will be used to predict the binding pose of the ligand within the active site of Eg5.

-

Analysis of Results: The predicted binding affinity (in kcal/mol) and the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein will be analyzed. The docking results for pyridine derivatives often highlight the importance of hydrogen bonding and π-π stacking interactions in ligand binding.[1]

| Parameter | Significance | Example Interaction |

| Binding Affinity (ΔG) | Strength of the ligand-protein interaction. | A more negative value indicates stronger binding. |

| Hydrogen Bonds | Key directional interactions for specificity. | Interaction with residues like GLU116 and GLY117 in Eg5.[3] |

| Hydrophobic Interactions | Contribution to binding in non-polar pockets. | Interaction of the cyclopropyl group with hydrophobic residues. |

| π-π Stacking | Interaction of aromatic rings. | The pyridine ring interacting with aromatic residues like tryptophan.[1] |

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. The proposed DFT and molecular docking studies will provide a wealth of information regarding its structural, electronic, and potential biological properties. It is imperative to underscore that these computational predictions are most powerful when used in conjunction with experimental validation. The theoretical spectra should be compared with experimental IR, Raman, NMR, and UV-Vis data. Similarly, the predictions from molecular docking should guide and be validated by in-vitro biological assays. This synergistic approach, integrating computational chemistry with experimental research, will undoubtedly accelerate the development of promising molecules like this compound into next-generation therapeutics.

References

-

Hilaris. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Alzheimer's Disease & Parkinsonism. [Link]

-

Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link]

-

Tighsazzadeh, Z., et al. (2021). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. BMC Chemistry, 15(1), 32. [Link]

-

World Scientific. (2024). Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein. Journal of Nonlinear Optical Physics & Materials. [Link]

-

Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11, 1-7. [Link]

-

Moustafa, I. M. I., Mohamed, N. M., & Ibrahim, S. M. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Open Journal of Inorganic Chemistry, 12(3), 39-56. [Link]

-

Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]

-

ResearchGate. (2023). Synthesis of Pyridine-Based Imine Compounds and Molecular Docking Studies Against Dopamine D2 Receptors. Hittite Journal of Science and Engineering, 10(2), 161-165. [Link]

-

Elrod, M. J. (2010). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 114(35), 9546-9556. [Link]

-

Sitorus, M., & Simanjuntak, C. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physical Science, 33(2), 1-14. [Link]

-

Berisha, A., et al. (2014). THEORETICAL (DFT) AND EXPERIMENTAL APPROACH TO THE CORROSION INHIBITION EFFICIENCY OF SOME AMINO PYRIDINE DERIVATIVES. ResearchGate. [Link]

-

Elsevier. (2021). Recent Developments in the Synthesis and Applications of Pyridines. [Link]

-

ResearchGate. (2015). DFT and MP2 Study of Geometry, IR and UV-Visible Spectroscopy and First Hyperpolarizability of 2-Aminopyridine, 3-Aminopyridine and 4-Aminopyridine in Gas Phase and in Solvents. Request PDF. [Link]

-

Taylor & Francis Online. (2022). Investigating the X-aminopyridine (X = 2 and 3) molecules sensing by Al12N12 and B12N12 fullerene-like nanocages: DFT, QTAIM, RDG and TD-DFT insights. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8043. [Link]

-

ResearchGate. (2014). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Journal of Energetic Materials, 32(3), 193-206. [Link]

-

National Center for Biotechnology Information. (2021). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Nature Communications, 12, 6081. [Link]

-

PubChem. (n.d.). 4-Cyclopropylfuro[2,3-b]pyridin-3-amine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). 4-cyclopropylpyridin-3-amine (C8H10N2). Université du Luxembourg. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 3-(Aminomethyl)-4-cyclopropylpyridin-2-amine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2011). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. [Link]

-

National Center for Biotechnology Information. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1302-1305. [Link]

-

The Good Scents Company. (n.d.). cyclopropyl amine. The Good Scents Company. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2015). Molecular dynamics study-guided identification of cyclic amine structures as novel hydrophobic tail components of hPPARγ agonists. Request PDF. [Link]

-

Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 114-120. [Link]

-

ResearchGate. (2023). Crystallographic Analysis and Theoretical Investigation of Intermolecular Interactions and Antimicrobial Activity of Synthesized 1‐(3‐Chloropropyl)Piperidin‐1‐Ium Tetraphenylborate. Request PDF. [Link]

-

MDPI. (2022). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Molecules, 27(18), 5945. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. journaljpri.com [journaljpri.com]

- 3. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashdin.com [ashdin.com]

- 5. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. worldscientific.com [worldscientific.com]

- 13. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 14. scirp.org [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

Cyclopropylamines: A Technical Guide to "Spring-Loaded" Intermediates in Organic Synthesis

Executive Summary

Cyclopropylamines represent a unique class of high-energy intermediates in organic synthesis. Characterized by significant ring strain (~27.5 kcal/mol) and the unique electronic properties of Walsh orbitals (

This guide details the synthesis of cyclopropylamines via the Kulinkovich-de Meijere reaction, their application as ultrafast radical clocks, and their utility in accessing nitrogen heterocycles.

Part 1: Structural & Electronic Properties

The utility of cyclopropylamines stems from their electronic structure. Unlike typical aliphatic amines, the cyclopropane ring exhibits significant

-

Hybridization: The carbon atoms in the ring possess significant

-character in the C-H bonds ( -

pKa Modulation: The electron-withdrawing nature of the cyclopropyl group (due to high

-character in the exocyclic bond) lowers the pKa of the ammonium conjugate acid (~8-9) compared to isopropylamine (~10.6). -

Oxidation Potential: Cyclopropylamines have lower oxidation potentials (

V vs. SCE) compared to dialkylamines, making them susceptible to Single Electron Transfer (SET) reactions.

Part 2: Synthesis via Kulinkovich-de Meijere Reaction

The most authoritative method for synthesizing cyclopropylamines from amides is the Kulinkovich-de Meijere reaction . This titanium-mediated transformation is superior to direct alkylation due to its ability to tolerate diverse functional groups and its stereoselectivity.

Mechanistic Insight

The reaction proceeds through a titanacyclopropane intermediate, generated in situ from a Grignard reagent and

Diagram: Kulinkovich-de Meijere Mechanism

The following diagram illustrates the catalytic cycle, highlighting the formation of the oxatitanacyclopentane and the subsequent ring contraction.

Figure 1: Mechanism of the Kulinkovich-de Meijere reaction transforming amides to cyclopropylamines via titanacycle intermediates.

Experimental Protocol: Synthesis of N,N-Dibenzylcyclopropylamine

Objective: Synthesis of cyclopropylamine from N,N-dibenzylformamide.

Reagents:

-

N,N-Dibenzylformamide (1.0 equiv)

-

Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 2.2 equiv)

-

Titanium(IV) isopropoxide (

) (1.1 equiv) -

Solvent: Dry THF

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under an argon atmosphere.

-

Solution A: Charge the flask with N,N-dibenzylformamide (10 mmol) and

(11 mmol) in dry THF (50 mL). -

Grignard Addition: Cool the mixture to 0°C. Add EtMgBr (22 mmol) dropwise over 1 hour via the addition funnel. Note: The solution will turn from yellow to dark brown/black, indicating titanacyclopropane formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench: Cool to 0°C and carefully quench with saturated aqueous

(10 mL), followed by 10% NaOH (10 mL) to precipitate titanium salts. -

Workup: Filter the mixture through a Celite pad. Extract the filtrate with

(3 x 50 mL). Dry combined organics over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the target cyclopropylamine.[2][3]

Part 3: Reactivity & "Spring-Loaded" Applications

The Radical Clock (SET Oxidation)

Cyclopropylamines are premier radical clocks . Upon Single Electron Transfer (SET) oxidation (photochemical or enzymatic), the nitrogen radical cation triggers an ultrafast ring opening to a distonic radical cation.

Rate Constant (

Diagram: SET Ring Opening Pathway

Figure 2: Oxidative ring opening of cyclopropylamines via Single Electron Transfer (SET).

Rearrangement to Nitrogen Heterocycles

Under thermal or acid-catalyzed conditions, cyclopropylamines (especially cyclopropyl imines derived from them) undergo rearrangement to form pyrrolines or pyrrolidines. This [1,3]-sigmatropic rearrangement is driven by the release of ring strain.

Data: Comparative Ring Strain Energies

| Ring System | Strain Energy (kcal/mol) | Reactivity Profile |

|---|---|---|

| Cyclopropane | 27.5 | Highly Reactive (Electrophilic/Radical) |

| Cyclobutane | 26.5 | Moderately Reactive |

| Cyclopentane | 6.2 | Stable (Thermodynamic Sink) |

| Cyclohexane | 0.1 | Stable |

Part 4: Medicinal Chemistry Applications

In drug discovery, the cyclopropylamine motif is often a "metabolic block" or a specific inhibitor.

-

LSD1 Inhibitors: Tranylcypromine derivatives function as suicide inhibitors of Lysine Specific Demethylase 1 (LSD1). The mechanism involves the enzymatic oxidation of the amine, ring opening, and covalent adduct formation with the FAD cofactor.

-

Bioisosteres: The group is used to rigidify the ethyl chain of neurotransmitters (e.g., dopamine), locking the conformation to improve receptor selectivity.

References

-

Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews. Link

-

Szymoniak, J., & Bertus, P. (2002). Titanium-mediated synthesis of cyclopropylamines from nitriles and Grignard reagents. The Journal of Organic Chemistry. Link

-

Newcomb, M. (1993). Radical kinetics and the "radical clock" approach. Tetrahedron. Link

-

Ma, S., et al. (2003). Oxidative Ring Opening of Cyclopropylamines: Mechanisms and Applications. Journal of the American Chemical Society. Link

-

Binda, C., et al. (2010). Structural Basis for the Inhibition of the Histone Demethylase LSD1 by Tranylcypromine. Journal of the American Chemical Society. Link

Sources

Methodological & Application

Application Note: 4-Cyclopropylpyridin-3-amine Hydrochloride in Medicinal Chemistry

Executive Summary & Strategic Value

4-Cyclopropylpyridin-3-amine hydrochloride (CAS: 146950-68-7 for free base) is a high-value heterocyclic building block, increasingly critical in the design of Targeted Protein Degraders (PROTACs) , KRAS G12C inhibitors , and Type II Kinase Inhibitors .

Its value stems from the cyclopropyl moiety , which serves two distinct medicinal chemistry functions:

-

Metabolic Shielding: The cyclopropyl group creates steric bulk that protects the C4-position of the pyridine ring from oxidative metabolism (CYP450-mediated hydroxylation), a common liability in simple pyridine scaffolds.

-

Conformational Locking: The rigid cyclopropyl ring restricts the rotation of the biaryl or amide bonds formed at the C3-amine, forcing the molecule into a bioactive conformation that often improves potency and selectivity.

This guide provides a validated roadmap for synthesizing, handling, and reacting this building block, moving beyond basic datasheet information to field-proven protocols.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Relevance to MedChem |

| Formula | C₈H₁₀N₂ · xHCl | Salt stoichiometry varies (mono/di-HCl). |

| MW (Free Base) | 134.18 g/mol | Low MW allows for "Fragment-Based Drug Design" (FBDD). |

| ClogP | ~1.3 | Ideal lipophilicity range for oral bioavailability. |

| pKa (Pyridine N) | ~6.2 | Moderately basic; protonated at physiological pH. |

| H-Bond Donors | 2 (NH₂) | Key handle for hinge-binding in kinases. |

| Solubility | High in H₂O, DMSO | Excellent for biochemical assays; salt form requires neutralization for organic synthesis. |

Application Note 1: Robust Synthetic Route

While commercially available, supply chain interruptions often require in-house synthesis. The most robust route avoids the direct cyclopropanation of the electron-rich amine, which is prone to side reactions. Instead, the "Nitro-Reduction" strategy is the industry standard for scalability and purity.

Validated Synthetic Pathway

Caption: Two-step synthesis of 4-Cyclopropylpyridin-3-amine via Suzuki coupling and Nitro reduction.

Critical Process Parameters (CPP):

-

Suzuki Coupling: The chloro-nitro pyridine is activated for SNAr, but Suzuki coupling is preferred to install the carbon-carbon bond. Use Pd(dppf)Cl₂ as the catalyst to prevent dehalogenation side products.

-

Reduction: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as the cyclopropyl ring can ring-open (hydrogenolysis) under high pressure or prolonged exposure. Iron (Fe) powder reduction or SnCl₂ are chemoselective and preserve the cyclopropyl ring.

Application Note 2: Handling the HCl Salt ("The Salt Break")

The commercial hydrochloride salt is stable but non-nucleophilic . Attempting amide couplings directly with the salt and only 1 equivalent of base often leads to stalled reactions (10-30% yield) because the pyridine nitrogen buffers the system, preventing the aniline nitrogen from reacting.

Protocol: In-Situ Free-Basing for Amide Couplings

Objective: Efficiently release the reactive free amine for coupling with acyl chlorides or carboxylic acids.

-

Dissolution: Suspend 1.0 equiv of 4-Cyclopropylpyridin-3-amine HCl in dry DCM or DMF.

-

Neutralization: Add 2.5 - 3.0 equiv of DIPEA (Diisopropylethylamine) .

-

Why? 1.0 eq neutralizes the HCl. 1.0 eq acts as the proton scavenger for the coupling reaction. 0.5 eq ensures the equilibrium favors the free amine.

-

-

Activation Time: Stir at Room Temperature (RT) for 15 minutes before adding the electrophile (Acid Chloride or Activated Ester).

-

Visual Cue: The suspension often clears or changes color as the free base is liberated.

-

-

Coupling: Add the carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU, 1.2 eq).

Troubleshooting Tip: If the reaction remains sluggish, switch the base to Pyridine (solvent volume) or use NaH (in DMF at 0°C) to irreversibly deprotonate the amine, though this is rarely needed for this scaffold.

Medicinal Chemistry Case Study: KRAS G12C Inhibitors

The 4-cyclopropylpyridin-3-amine moiety features prominently in the patent landscape for KRAS G12C inhibitors , a class of drugs targeting the "undruggable" mutation in lung and colorectal cancers.

Mechanism of Action & Design Logic

In inhibitors like those described in EP3558955B1 , this amine is used to form the "warhead" or the scaffold core.

-

Role: It acts as a linker connecting the electrophilic acrylamide warhead (which covalently binds to Cysteine-12) to the rest of the molecule.

-

Advantage: The cyclopropyl group locks the pyridine ring relative to the amide, optimizing the trajectory of the warhead to attack the sulfur atom of Cysteine-12. Without this constraint (e.g., using a simple ethyl group), the entropic penalty of binding increases, reducing potency.

Caption: Structural role of the cyclopropyl-pyridine moiety in covalent KRAS G12C inhibitor design.

Detailed Experimental Protocol: Amide Coupling

Scenario: Coupling 4-Cyclopropylpyridin-3-amine HCl with a carboxylic acid (R-COOH) to form a bioactive amide.

Reagents:

-

Amine: 4-Cyclopropylpyridin-3-amine HCl (1.0 mmol, 170 mg)

-

Acid: Generic Carboxylic Acid (1.0 mmol)

-

Coupling Agent: HATU (1.2 mmol, 456 mg)

-

Base: DIPEA (3.0 mmol, 0.52 mL)

-

Solvent: DMF (anhydrous, 5 mL)

Step-by-Step Procedure:

-

Pre-activation: In a dry 20 mL vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (3 mL). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at RT for 5 minutes.

-

Note: The solution should turn slightly yellow (formation of the activated ester).

-

-

Amine Preparation: In a separate vial, suspend 4-Cyclopropylpyridin-3-amine HCl (1.0 equiv) in DMF (2 mL). Add DIPEA (2.0 equiv) and vortex until fully dissolved.

-

Combination: Add the amine solution dropwise to the pre-activated acid solution.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

-

Target Mass: [M+H]⁺ = MW(Acid) + 134.18 - 18.02.

-

-

Workup:

-

Dilute with EtOAc (30 mL).

-

Wash with sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.

-

Wash with Brine (10 mL).

-

Dry over Na₂SO₄, filter, and concentrate.[1]

-

-

Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Safety Warning: 4-Cyclopropylpyridin-3-amine is an irritant. Handle in a fume hood. Avoid contact with skin.

References

-

KRAS G12C Inhibitor Patent: Benzisothiazole, isothiazolo[3,4-b]pyridine...[2] derivatives as KRAS G12C inhibitors.[2] EP3558955B1. (Describes the use of 4-cyclopropylpyridin-3-amine as a key intermediate).

-

SARS-CoV-2 Protease Inhibitors: Sars-cov2 main protease inhibitors.[3] WO2024031089A1.[3] (Cites the cyclization and coupling of this amine).

-

Synthetic Methodology (Nitro Reduction): Synthesis of 4-amino-3-nitropyridine derivatives. ChemicalBook/Literature Precedents. (General procedure for nitropyridine reduction adapted for cyclopropyl analogs).

-

General Amide Coupling: Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009, 38, 606-631. (Foundational review for HATU/DIPEA protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP3558955B1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as kras g12c inhibitors for treating lung, pancreatic or colorectal cancer - Google Patents [patents.google.com]

- 3. WO2024031089A1 - Sars-cov2 main protease inhibitors - Google Patents [patents.google.com]

Application Note: Suzuki-Miyaura Protocols Involving 4-Cyclopropylpyridin-3-amine Hydrochloride

The following Application Note and Protocol is designed for the high-efficiency synthesis of 4-Cyclopropylpyridin-3-amine via Suzuki-Miyaura cross-coupling, as well as the handling of this scaffold in subsequent coupling reactions.

Executive Summary

This guide addresses the technical challenges associated with the 4-Cyclopropylpyridin-3-amine scaffold. While often miscategorized in general literature, this molecule typically appears in two distinct catalytic contexts:

-

As a Product (Target): Synthesized via Suzuki-Miyaura coupling of 4-halo-pyridin-3-amines with cyclopropylboronic acid.

-

As a Nucleophile (Reagent): Used in Buchwald-Hartwig or SNAr reactions to couple with aryl halides (often mislabeled as Suzuki coupling in broad databases).

This protocol focuses primarily on the synthesis of the core scaffold (Context 1), as it presents significant chemoselective challenges: catalyst poisoning by the free amine, protodeboronation of the cyclopropyl donor, and the neutralization of hydrochloride salts in situ.

Scientific Rationale & Mechanistic Insight

The "Amine Poisoning" Challenge

Unprotected aminopyridines are notorious catalyst poisons. The pyridine nitrogen (

-

Solution: Utilization of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ). These ligands create a steric shell around the Pd(0) center, preventing the coordination of the substrate's nitrogen atoms while facilitating oxidative addition into the electron-rich 4-chloropyridine bond.

The Hydrochloride Salt Factor

Starting materials supplied as hydrochloride salts (e.g., 4-chloropyridin-3-amine·HCl) introduce an acidic proton that instantly quenches the basic conditions required for the transmetallation step.

-

Stoichiometry Rule: The protocol requires 1.0 equivalent of base solely to neutralize the HCl salt, plus the standard 2.0 equivalents for the Suzuki mechanism. Failure to account for this results in stalled conversion (<10%).

Cyclopropylboronic Acid Instability

Cyclopropylboronic acid is less reactive than arylboronic acids and prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions.

-

Mitigation: We employ a biphasic solvent system (Toluene/Water) with Potassium Phosphate (K3PO4) rather than Carbonates. Phosphate buffers the pH effectively, minimizing protodeboronation while maintaining sufficient basicity for activation.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the competing poisoning pathways that this protocol is designed to circumvent.

Figure 1: Mechanistic pathway highlighting the critical neutralization step and the risk of catalyst poisoning if ligand protection is insufficient.

Experimental Protocol: Synthesis of 4-Cyclopropylpyridin-3-amine

Objective: Cross-coupling of 4-chloropyridin-3-amine hydrochloride with cyclopropylboronic acid.

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| 4-Chloropyridin-3-amine[1][2]·HCl | Limiting Reagent | 1.0 | Hygroscopic; weigh quickly. |

| Cyclopropylboronic acid | Nucleophile | 1.5 | Excess required due to stability. |

| Pd(OAc)₂ | Catalyst Precursor | 0.05 (5 mol%) | Can substitute with Pd2(dba)3. |

| SPhos | Ligand | 0.10 (10 mol%) | 2:1 Ligand:Pd ratio is critical. |

| K₃PO₄ (Tribasic) | Base | 3.5 | 1.0 for HCl + 2.5 for reaction. |

| Toluene / Water | Solvent System | 10:1 v/v | Degassed thoroughly. |

Step-by-Step Methodology

Phase 1: Pre-Complexation & Neutralization

-

Glassware Prep: Oven-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂) or Argon for 15 minutes.

-

Solvent Degassing: In a separate vessel, sparge the Toluene/Water mixture (20 mL per gram of substrate) with inert gas for 30 minutes. Oxygen is the enemy of SPhos.

-

Loading: Under positive inert gas pressure, charge the flask with:

-

4-Chloropyridin-3-amine·HCl (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

K₃PO₄ (3.5 eq)

-

SPhos (0.10 eq)

-

-

Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) last.

-

Pro-Tip: Alternatively, use the pre-formed catalyst SPhos Pd G2 or G3 (0.02–0.05 eq) for higher reproducibility and easier handling.

-

Phase 2: The Reaction

-

Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

-

Heating: Heat the reaction mixture to 95–100°C (internal temperature). Vigorous stirring (800+ RPM) is mandatory as this is a biphasic system.

-

Monitoring: Monitor via LC-MS or HPLC every 2 hours.

-

Target Mass: [M+H]⁺ = 135.09 (Product).

-

Starting Material: [M+H]⁺ = 129.02 (Chloride).

-

Note: Reaction typically completes in 4–12 hours. If conversion stalls at 50%, add an additional 0.5 eq of Boronic acid and 0.5 eq of Base.

-

Phase 3: Workup & Purification

-

Cooling: Cool to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).[3]

-

Extraction:

-

Transfer filtrate to a separatory funnel.

-

Adjust aqueous layer pH to >10 using 1M NaOH (to ensure the pyridine amine is in free-base form).

-

Extract with EtOAc (3 x 20 mL).

-

-

Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: 0–10% Methanol in Dichloromethane (DCM).

-

Note: Aminopyridines can streak on silica. Pre-treating the silica with 1% Triethylamine (TEA) in Hexanes is recommended.

-

Downstream Utility: Coupling WITH the Scaffold

If your intent is to use 4-Cyclopropylpyridin-3-amine as a building block for further reactions, note the following:

Scenario A: Buchwald-Hartwig Coupling (C-N Bond Formation)

To couple this amine to an aryl halide:

-

Challenge: The cyclopropyl group creates steric bulk at the ortho position (position 4) relative to the amine (position 3).

-

Protocol Adjustment: Use BrettPhos or RuPhos Pd G3/G4 precatalysts. These are specifically designed for sterically hindered primary amines.

-

Base: NaOtBu or LHMDS. Weak bases (Carbonates) will fail.

Scenario B: Preparation of the Hydrochloride Salt

To store the free base as the stable HCl salt (as requested in the topic):

-

Dissolve the free amine in minimal Ethanol or Diethyl Ether.

-

Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.

-

Precipitate forms immediately. Filter and dry under vacuum.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| "Pd Black" crashes out immediately | Unprotected Pd / Oxidation | Ensure SPhos is fresh (white solid, not yellow). Increase Ligand:Pd ratio to 2.5:1. |

| Low Conversion (<20%) | Acidic pH | Did you account for the HCl salt? Check pH of aqueous layer; it must be >9. Add more K₃PO₄. |

| Protodeboronation (Cyclopropane loss) | Temperature/Base too harsh | Lower temp to 80°C. Switch solvent to Dioxane/Water (4:1). |

| Product Streaking on Column | Pyridine interaction with Silica | Add 1% Et₃N or 1% NH₄OH to the eluent. |

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research.

-

Deng, W., et al. (2014). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie International Edition.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

- 1. EP3558955B1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as kras g12c inhibitors for treating lung, pancreatic or colorectal cancer - Google Patents [patents.google.com]

- 2. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Large-Scale Synthesis of 4-Cyclopropylpyridin-3-amine Hydrochloride

Introduction: The Significance of 4-Cyclopropylpyridin-3-amine Hydrochloride in Medicinal Chemistry

This compound is a key building block in modern drug development. The incorporation of a cyclopropyl group into a molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic properties. The pyridine core, a common scaffold in pharmaceuticals, provides a versatile platform for further chemical modifications. The amine functionality at the 3-position serves as a crucial handle for the construction of more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies. The hydrochloride salt form is often preferred for its improved solubility and stability, facilitating formulation and bioavailability.

This document provides a comprehensive guide to the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in the pharmaceutical industry. The presented methodology is based on a robust and scalable synthetic route, with a focus on process optimization, safety, and analytical quality control to ensure the production of a high-purity active pharmaceutical ingredient (API) precursor.

Strategic Approach to the Synthesis

Several synthetic strategies can be envisioned for the construction of this compound. The selection of an optimal route for large-scale production hinges on factors such as the availability and cost of starting materials, reaction efficiency, ease of purification, and overall process safety and environmental impact.

Two primary retrosynthetic disconnections are considered:

-

Late-stage amination: This approach involves the initial construction of the 4-cyclopropylpyridine core, followed by the introduction of the amino group at the 3-position.

-

Late-stage cyclopropylation: This strategy begins with a functionalized 3-aminopyridine derivative, onto which the cyclopropyl group is introduced at the 4-position.

After careful consideration of scalability and efficiency, a convergent synthesis commencing with a commercially available and cost-effective starting material, 4-chloropyridine, has been selected. This route involves a nitration step, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety, and concludes with the reduction of the nitro group and formation of the hydrochloride salt. This approach offers a reliable and high-yielding pathway suitable for industrial production.

Detailed Experimental Protocol

This section outlines a step-by-step protocol for the multi-kilogram scale synthesis of this compound.

Step 1: Synthesis of 4-Chloro-3-nitropyridine

This initial step involves the electrophilic nitration of 4-chloropyridine. The reaction is conducted under controlled temperature conditions to ensure regioselectivity and to manage the exothermic nature of the reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloropyridine | 113.55 | 10.0 kg | 88.07 |

| Fuming Nitric Acid (90%) | 63.01 | 18.5 L | |

| Concentrated Sulfuric Acid (98%) | 98.08 | 25.0 L | |

| Ice | As needed | ||

| Sodium Hydroxide Solution (50% w/w) | 40.00 | As needed | |

| Dichloromethane (DCM) | 84.93 | As needed |

Procedure:

-

To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (25.0 L).

-

Cool the sulfuric acid to 0-5 °C using a cooling bath.

-

Slowly add 4-chloropyridine (10.0 kg) to the cooled sulfuric acid while maintaining the internal temperature below 20 °C.

-

Once the addition is complete, cool the mixture back to 0-5 °C.

-

Slowly add fuming nitric acid (18.5 L) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice (approximately 100 kg) in a separate large vessel with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution until the pH reaches 7-8, while maintaining the temperature below 30 °C.

-

Extract the aqueous layer with dichloromethane (3 x 30 L).

-

Combine the organic layers, wash with brine (15 L), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-chloro-3-nitropyridine as a solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Step 2: Synthesis of 4-Cyclopropyl-3-nitropyridine via Suzuki-Miyaura Coupling

This key step introduces the cyclopropyl group onto the pyridine ring through a palladium-catalyzed cross-coupling reaction.[1][2][3] The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side products on a large scale.[4][5][6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-3-nitropyridine | 158.54 | 12.0 kg | 75.69 |

| Cyclopropylboronic acid | 85.90 | 7.8 kg | 90.80 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 170 g | 0.76 |

| Tricyclohexylphosphine (PCy₃) | 280.49 | 425 g | 1.51 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 32.2 kg | 151.69 |

| Toluene | 120 L | ||

| Water | 24 L |

Procedure:

-

To a 200 L stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-chloro-3-nitropyridine (12.0 kg), cyclopropylboronic acid (7.8 kg), and potassium phosphate (32.2 kg).

-

Add toluene (120 L) and water (24 L) to the reactor.

-

Degas the reaction mixture by bubbling nitrogen through the solution for at least 30 minutes.

-

In a separate container, under a nitrogen atmosphere, prepare the catalyst by dissolving palladium(II) acetate (170 g) and tricyclohexylphosphine (425 g) in degassed toluene (5 L).

-

Add the catalyst solution to the main reactor.

-

Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, or until reaction completion is confirmed by HPLC analysis.

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer. Extract the aqueous layer with toluene (2 x 20 L).

-

Combine the organic layers and wash with water (30 L) and then brine (30 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-cyclopropyl-3-nitropyridine. This material is often of sufficient purity for the next step, but can be purified by column chromatography if required.

Step 3: Reduction of 4-Cyclopropyl-3-nitropyridine to 4-Cyclopropylpyridin-3-amine

The reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is the preferred method for large-scale synthesis due to its efficiency and cleaner reaction profile compared to metal/acid reductions.[8][9][10]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Cyclopropyl-3-nitropyridine | 164.16 | 10.0 kg | 60.91 |

| Palladium on Carbon (10% Pd/C) | 500 g | ||

| Ethanol | 100 L | ||

| Hydrogen Gas | As needed |

Procedure:

-

To a high-pressure hydrogenation reactor (autoclave), charge 4-cyclopropyl-3-nitropyridine (10.0 kg) and ethanol (100 L).

-

Carefully add 10% Palladium on Carbon (500 g) to the mixture.

-

Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 50-60 psi.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 25-35 °C.

-

Monitor the reaction by observing hydrogen uptake and by HPLC analysis of aliquots.

-

Once the reaction is complete (typically 4-6 hours), carefully vent the excess hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol (2 x 10 L).

-

Combine the filtrates and concentrate under reduced pressure to yield crude 4-Cyclopropylpyridin-3-amine as an oil or solid.

Step 4: Formation of this compound

The final step involves the formation of the hydrochloride salt to improve the handling, stability, and solubility of the amine product.[11][12]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Cyclopropylpyridin-3-amine | 134.18 | 8.0 kg | 59.62 |

| Hydrochloric Acid in Isopropanol (5-6 M) | As needed | ||

| Isopropanol (IPA) | 80 L | ||

| Diethyl Ether | 40 L |

Procedure:

-

Dissolve the crude 4-Cyclopropylpyridin-3-amine (8.0 kg) in isopropanol (80 L) in a suitable reactor.

-

Cool the solution to 0-5 °C.

-

Slowly add a 5-6 M solution of hydrochloric acid in isopropanol dropwise with stirring until the pH of the solution is between 1 and 2.

-

A precipitate will form during the addition.

-

After the addition is complete, stir the slurry at 0-5 °C for an additional 1-2 hours.

-

Add diethyl ether (40 L) to the slurry to further precipitate the product and improve filtration characteristics.

-

Filter the solid product and wash the filter cake with cold diethyl ether (2 x 10 L).

-

Dry the solid under vacuum at 40-50 °C to a constant weight to afford this compound as a crystalline solid.

Process Optimization and Scale-Up Considerations

-

Nitration: Careful temperature control is paramount to prevent the formation of undesired isomers. The rate of addition of nitric acid should be closely monitored.

-

Suzuki-Miyaura Coupling: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency and cost. Screening of different ligand/catalyst combinations may be beneficial for process optimization. The quality of the cyclopropylboronic acid is also important; impurities can affect the catalytic activity.

-

Reduction: The catalytic hydrogenation is a highly exothermic reaction. Adequate cooling capacity is essential for large-scale production to prevent thermal runaways. The catalyst loading and hydrogen pressure can be optimized to achieve the desired reaction rate and selectivity.

-

Salt Formation: The choice of solvent for the salt formation can influence the crystal form and purity of the final product. A solvent/anti-solvent system is often employed to maximize yield and obtain a product with good handling properties.

Analytical Quality Control

A robust analytical program is essential to ensure the quality and purity of the final product and intermediates.

| Analysis | Intermediate/Final Product | Method | Acceptance Criteria |

| Identity | All | ¹H NMR, ¹³C NMR, MS | Conforms to structure |

| Purity | All | HPLC | ≥99.0% |

| Residual Solvents | Final Product | GC-HS | As per ICH guidelines |

| Water Content | Final Product | Karl Fischer Titration | ≤0.5% |

| Heavy Metals | Final Product | ICP-MS | As per ICH guidelines |

| Melting Point | Final Product | Capillary Method | Report value |

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Fuming Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Palladium Catalysts: Can be pyrophoric, especially when dry and finely divided. Handle under an inert atmosphere.

-

Hydrogen Gas: Highly flammable. Use in a designated area with appropriate safety measures for handling flammable gases.

-

General Precautions: All reactions should be carried out in well-ventilated areas. Emergency eyewash and shower stations should be readily accessible. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for the large-scale production of this compound.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

-

Organic Syntheses, Coll. Vol. 7, p.27 (1990); Vol. 60, p.5 (1981). [Link]

-

Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 44, p.34 (1964). [Link]

-

Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

-

Knutson, D. E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27385–27391. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

-

Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5/NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. [Link]

-

Gattermann, L. (1894). Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 27(2), 1929-1931. [Link]

-

Bremer, O. (1934). Über die Konstitution der aus 2, 3-Diaminopyridin und Phenanthrenchinon entstehenden Phenazine. Justus Liebigs Annalen der Chemie, 514(1), 279-291. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. audreyli.com [audreyli.com]

- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

purification challenges of 4-Cyclopropylpyridin-3-amine hydrochloride

Here is the technical support guide for the purification and handling of 4-Cyclopropylpyridin-3-amine hydrochloride .

Topic: Purification, Stability, and Troubleshooting Guide

Document ID: TS-4CP-003 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary & Compound Profile

This compound is a critical heterocyclic building block, often synthesized via Suzuki-Miyaura coupling of 3-amino-4-halopyridines with cyclopropylboronic acid.[1] While the pyridine ring offers stability, the ortho-cyclopropyl amine motif introduces specific purification challenges:

-

Oxidation Sensitivity: The electron-rich 3-amino group makes the compound prone to air oxidation (browning).

-

Cyclopropyl Lability: While generally robust, the cyclopropyl ring can undergo ring-opening under forcing acidic conditions (e.g., refluxing concentrated HCl), necessitating controlled salt formation.[1]

-

Palladium Contamination: As a likely Suzuki product, residual Pd is a persistent impurity that coordinates strongly to the pyridine nitrogen.

-

Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture, leading to "oiling out" rather than crystallizing.

Troubleshooting Guide (Q&A)

Category A: Salt Formation & Crystallization[1][2]

Q1: I added HCl to my free base, but the product turned into a sticky brown oil instead of a white solid. How do I fix this? Diagnosis: This is a classic issue of hygroscopicity or excess solvent retention . Pyridine salts are notoriously hygroscopic. If water or excess polar solvent (like ethanol) is present, the lattice energy is insufficient to form a solid. Corrective Action:

-

Solvent Switch: Do not use aqueous HCl. Use 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether .

-

Trituration: Decant the supernatant solvent from the oil. Add anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) and scratch the flask vigorously with a glass rod under an inert atmosphere (N₂).

-

Drying: If it remains oily, rotavap to dryness, dissolve in a minimum amount of dry isopropanol (IPA), and slowly add Et₂O until turbid.[1] Store at -20°C.

Q2: Can I use concentrated aqueous HCl to form the salt? Recommendation: Avoid if possible. Reasoning: While the cyclopropyl group is relatively stable, the combination of strong aqueous acid and the heat of neutralization can trigger partial ring-opening to form n-propyl side products or hydration products. Furthermore, removing water from the highly polar salt is difficult and promotes oiling. Protocol: Always prefer anhydrous conditions (gas or solvent-based HCl) at 0°C to Room Temperature .

Category B: Impurity Removal (Palladium & Starting Materials)[1]

Q3: My product is dark/grey, and NMR shows broad peaks. Is this paramagnetic contamination? Diagnosis: Yes, likely residual Palladium (Pd) .[1] The pyridine nitrogen and the free amine act as ligands, sequestering Pd from the coupling reaction. Corrective Action: Standard filtration is insufficient. You must use a metal scavenger or specific wash before salt formation.

-

Method A (Resin): Treat the free base solution (in EtOAc or THF) with SiliaMetS® Thiol or Thiourea scavengers (0.5 eq relative to Pd) at 50°C for 2 hours.

-

Method B (Wash): Wash the organic layer with 5% aqueous L-Cysteine or Sodium Diethyldithiocarbamate solution.

Q4: I see impurities in the aromatic region (7.0–8.5 ppm). How do I separate the product from unreacted boronic acid? Strategy: Exploit the basicity of the pyridine.

-

Dissolve crude mixture in EtOAc.

-

Extract with dilute aqueous HCl (1M) (The product goes into water; boronic acids/halides stay in organic).

-

Wash the aqueous layer with fresh EtOAc (removes non-basic impurities).

-

Basify the aqueous layer (pH 10-12) with NaOH at 0°C.

-

Re-extract the product into EtOAc. Note: This "Acid-Base Flip" is the most efficient purification step for aminopyridines.

Detailed Protocols

Protocol 1: Optimized Salt Formation & Recrystallization

Target: Crystalline, non-hygroscopic HCl salt.[1]

| Step | Action | Critical Parameter |

| 1 | Dissolve Free Base | Dissolve 1.0 g of free base in 5 mL anhydrous Isopropanol (IPA) . |

| 2 | Cool | Cool solution to 0–5°C (Ice bath). |

| 3 | Acidify | Dropwise add 1.1 eq of HCl (4M in Dioxane) . |

| 4 | Precipitate | Stir for 15 min. Slowly add 15 mL anhydrous Diethyl Ether or MTBE . |

| 5 | Isolate | Filter precipitate under N₂ blanket. Wash with cold ether. |

| 6 | Dry | Dry in a vacuum oven at 40°C over P₂O₅ (phosphorus pentoxide). |

Protocol 2: Palladium Removal (Activated Carbon Method)

Use this if resin scavengers are unavailable.[1]

-

Dissolve the crude free base in Ethanol/THF (1:1) .

-

Add Activated Charcoal (Darco® G-60) (50 wt% relative to substrate).[1]

-

Heat to 50°C for 1 hour with vigorous stirring.

-

Filter hot through a Celite® 545 pad.

-

Rinse the pad with hot Ethanol.

-

Concentrate filtrate to obtain Pd-free material.

Visual Workflows

Figure 1: Purification Decision Matrix

A logical flow to determine the correct purification path based on crude purity and physical state.

Caption: Step-by-step purification logic flow, prioritizing Pd removal and handling of hygroscopic oils.

Chemical Data & Specifications

| Property | Specification | Notes |

| Molecular Formula | C₈H₁₀N₂[1] · HCl | Salt form |

| Molecular Weight | 170.64 g/mol | (Free base: 134.18) |

| Solubility (Salt) | Water, Methanol, DMSO | Insoluble in Et₂O, Hexane, DCM |

| pKa (Calc) | ~6.0 (Pyridine N), ~3.5 (Amine) | Pyridine N is the primary protonation site.[1] |

| Storage | -20°C, Hygroscopic | Store under Argon/Nitrogen. |

References

-

Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Knowledge Base. Retrieved from [Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for pyridine salt crystallization).

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context for Suzuki coupling of halopyridines).

Sources

stability issues of 4-Cyclopropylpyridin-3-amine hydrochloride under acidic/basic conditions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Cyclopropylpyridin-3-amine hydrochloride. Here, we address potential stability issues under acidic and basic conditions, providing troubleshooting guidance and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key structural features: the aminopyridine ring and the cyclopropylamine moiety. The aminopyridine core can be susceptible to oxidation and photolytic degradation, while the cyclopropylamine group may undergo hydrolytic degradation, particularly under high pH conditions.[1] As a hydrochloride salt, the compound is generally more stable than its free base form, especially against oxidative stress.[2] However, its stability in solution is highly dependent on the pH, temperature, and presence of other reactive species.

Q2: How should I properly store and handle this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5] It should be protected from moisture and light.[5] Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[6][7] When handling, use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and work in a well-ventilated area to avoid inhalation of any dust.[3][6]

Q3: At what pH is this compound most stable in an aqueous solution?

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of this compound. Thermal degradation can occur, and the rate of degradation is often accelerated at non-optimal pH values and in the presence of oxygen.[8][9] If heating is necessary, it is recommended to do so for the shortest possible time at the lowest effective temperature and under an inert atmosphere (e.g., nitrogen or argon). A preliminary thermal stress test as part of a forced degradation study can help determine the compound's thermal lability.[10]

Troubleshooting Guide: Stability Issues in Experiments

Encountering unexpected results? This guide will help you troubleshoot potential stability problems with this compound.

Issue 1: Loss of compound potency or unexpected peaks in HPLC analysis.

This is a common indicator of degradation. The appearance of new peaks suggests the formation of impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC results.

Causality behind the steps:

-

Storage Verification: Improper storage can lead to gradual degradation.[3][4][5] This is the first and simplest factor to check.

-

Fresh Solution Preparation: This helps differentiate between degradation in the solid state versus in solution.

-

Forced Degradation Study: This is a systematic way to identify the conditions under which the compound is unstable.[10][11][12] It provides insights into the degradation pathways.

-

Degradant Identification: Knowing the structure of the degradation products can help elucidate the degradation mechanism and develop strategies to prevent it.[12]

-

Condition Optimization: Based on the forced degradation results, you can adjust your experimental parameters to maintain the stability of the compound.

Issue 2: Color change in solution.

A change in the color of a solution containing this compound, especially upon exposure to air or light, may indicate oxidative or photolytic degradation.

Possible Degradation Pathway under Oxidative Stress:

Caption: Hypothetical oxidative degradation pathway.

Mitigation Strategies:

-

Work under an inert atmosphere: Purge your solvents with nitrogen or argon before preparing solutions to minimize dissolved oxygen.

-

Use antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant.

-

Protect from light: Use amber vials or cover your glassware with aluminum foil to prevent photolytic degradation.[10]

Quantitative Data Summary

The following table summarizes typical conditions used in forced degradation studies, which are essential for understanding the stability of a compound like this compound.[11]

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | To evaluate stability in basic environments, a known risk for cyclopropylamines.[1] |

| Oxidation | 3% H₂O₂ at room temperature | To determine susceptibility to oxidative degradation. |

| Thermal Stress | 60°C in a calibrated oven | To test for thermal lability. |

| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | To assess sensitivity to light. |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][5]

-

Weigh the desired amount of the compound in a clean, dry vial.

-

Add the desired solvent (e.g., water, DMSO, ethanol) to the vial. If preparing an aqueous solution, use de-gassed water to minimize oxidation.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution in a tightly sealed container at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound.

-

Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Application:

-

Acidic: Add an equal volume of 0.2 M HCl to one sample to achieve a final acid concentration of 0.1 M.

-

Basic: Add an equal volume of 0.2 M NaOH to another sample for a final base concentration of 0.1 M.

-

Oxidative: Add an equal volume of 6% H₂O₂ to a third sample to get a final peroxide concentration of 3%.

-

Thermal: Place one sample in a calibrated oven at 60°C.

-

Photolytic: Expose one sample to a photostability chamber according to ICH Q1B guidelines.

-

Control: Keep one sample at room temperature, protected from light.

-

-

Time Points: Collect aliquots from each stressed sample and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: For the acid and base samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable.[11][13]

By following this guide, researchers can proactively address the potential stability challenges of this compound, leading to more reliable and reproducible experimental outcomes.

References

-

PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]

-

Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Pyridine hydrochloride, 98%. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

University of Kentucky UKnowledge. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

-

PubMed. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. [Link]

-

European PMC. Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE. [Link]

-

PubChem. 3-(Aminomethyl)-4-cyclopropylpyridin-2-amine. [Link]

-

Patsnap. Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. [Link]

-

ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]

-

Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and products. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

Sources

- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. biochemopharma.fr [biochemopharma.fr]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents [eureka.patsnap.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. onyxipca.com [onyxipca.com]

- 13. pharmtech.com [pharmtech.com]

preventing byproduct formation in 4-Cyclopropylpyridin-3-amine hydrochloride reactions

Welcome to the technical support center for 4-Cyclopropylpyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve byproduct formation in your experiments, ensuring the integrity and success of your synthetic endeavors.

Section 1: Synthesis of 4-Cyclopropylpyridin-3-amine via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds and is a common method for synthesizing 4-Cyclopropylpyridin-3-amine from a 3-halo-4-cyclopropylpyridine precursor.[1][2] However, the reaction is not without its challenges, and the formation of byproducts can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the Buchwald-Hartwig amination to synthesize 4-Cyclopropylpyridin-3-amine?

A1: The two most prevalent byproducts are the result of hydrodehalogenation and homocoupling .

-

Hydrodehalogenation: This is where the halogen atom on your starting material (e.g., 3-bromo-4-cyclopropylpyridine) is replaced by a hydrogen atom, leading to the formation of 4-cyclopropylpyridine. This side reaction is often promoted by β-hydride elimination from the palladium-amido intermediate.[2][3]

-

Homocoupling: This side reaction can occur with either the aryl halide starting material to form a biaryl species or with the amine.[3]

Q2: My reaction is sluggish, and I'm observing a significant amount of starting material. What are the likely causes?

A2: A sluggish or incomplete reaction can be attributed to several factors:

-

Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.[3] The choice of a bulky, electron-rich phosphine ligand is crucial to mitigate this.[4]

-

Inefficient Oxidative Addition: The steric bulk of the cyclopropyl group at the 4-position can hinder the initial oxidative addition of the palladium catalyst to the C-X bond.[3]

-

Inappropriate Base: The base is critical for the deprotonation of the amine. A base that is too weak will result in a slow reaction, while an overly strong base can promote side reactions.[3]

-

Poor Reagent Quality: Impurities in your reagents or solvents, especially water and oxygen, can poison the catalyst.[5]

Q3: I'm seeing a significant amount of the hydrodehalogenated byproduct. How can I minimize this?

A3: Minimizing hydrodehalogenation requires careful optimization of your reaction conditions:

-

Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the biarylphosphine class (e.g., XPhos, SPhos). These ligands tend to favor the desired reductive elimination over β-hydride elimination.[4][6]

-

Amine Stoichiometry: Using a slight excess of your ammonia equivalent can sometimes suppress hydrodehalogenation.[3]

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor side reactions.[3]

Troubleshooting Guide: Buchwald-Hartwig Amination

| Problem | Potential Cause | Recommended Solution |

| Low to No Conversion | Catalyst deactivation by pyridine nitrogen coordination.[3] | Use a pre-formed palladium catalyst (e.g., XPhos Pd G3) which can be more robust. Increase ligand to palladium ratio to 1.5:1 or 2:1. |

| Inefficient oxidative addition due to steric hindrance.[3] | Switch to a more electron-rich and sterically demanding ligand (e.g., tBuXPhos). Consider using a more reactive halide (I > Br > Cl). | |

| Inappropriate base selection.[3] | Screen different bases. While NaOtBu is common, for sensitive substrates, consider Cs2CO3 or K3PO4. | |

| Significant Hydrodehalogenation | β-hydride elimination is competing with reductive elimination.[2] | Use bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).[6] Lower the reaction temperature. |

| Presence of a hydride source (e.g., moisture). | Ensure all reagents and solvents are scrupulously dried and the reaction is run under a strictly inert atmosphere. | |

| Homocoupling of Aryl Halide | High reaction temperature or overly active catalyst.[3] | Reduce the reaction temperature. Decrease the catalyst loading. |

| Consider a ligand that promotes the desired cross-coupling over homocoupling. |

Optimized Protocol for Buchwald-Hartwig Amination of 3-Bromo-4-cyclopropylpyridine

This protocol is a starting point and may require optimization for your specific setup.

Materials:

-

3-Bromo-4-cyclopropylpyridine

-

Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis)

-

Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.5 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, ligand, and base.

-

Add the 3-Bromo-4-cyclopropylpyridine to the tube.

-

Seal the tube, then evacuate and backfill with the inert gas (repeat three times).

-

Add the anhydrous, degassed solvent via syringe.

-

Add the ammonia surrogate to the reaction mixture via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[3]

-

Upon completion, cool the reaction to room temperature.

-

If using an imine surrogate, perform the necessary hydrolysis step (e.g., with aqueous acid).

-